Cas no 2004320-92-5 (7,7-dimethyl-2H,3H,4H,7H,8H,9H-pyrano[3,2-g]indole)
![7,7-dimethyl-2H,3H,4H,7H,8H,9H-pyrano[3,2-g]indole structure](https://ja.kuujia.com/scimg/cas/2004320-92-5x500.png)
7,7-dimethyl-2H,3H,4H,7H,8H,9H-pyrano[3,2-g]indole 化学的及び物理的性質
名前と識別子
-
- EN300-1145646
- 2004320-92-5
- 7,7-dimethyl-2H,3H,4H,7H,8H,9H-pyrano[3,2-g]indole
-
- インチ: 1S/C13H17NO/c1-13(2)8-14-11-10(13)6-5-9-4-3-7-15-12(9)11/h5-6,14H,3-4,7-8H2,1-2H3
- InChIKey: XFCVFOQAGYBLEF-UHFFFAOYSA-N
- ほほえんだ: O1CCCC2C=CC3=C(C1=2)NCC3(C)C
計算された属性
- せいみつぶんしりょう: 203.131014166g/mol
- どういたいしつりょう: 203.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 251
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
7,7-dimethyl-2H,3H,4H,7H,8H,9H-pyrano[3,2-g]indole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1145646-5.0g |
7,7-dimethyl-2H,3H,4H,7H,8H,9H-pyrano[3,2-g]indole |
2004320-92-5 | 5g |
$4930.0 | 2023-06-09 | ||
Enamine | EN300-1145646-2.5g |
7,7-dimethyl-2H,3H,4H,7H,8H,9H-pyrano[3,2-g]indole |
2004320-92-5 | 2.5g |
$3332.0 | 2023-06-09 | ||
Enamine | EN300-1145646-0.1g |
7,7-dimethyl-2H,3H,4H,7H,8H,9H-pyrano[3,2-g]indole |
2004320-92-5 | 0.1g |
$1496.0 | 2023-06-09 | ||
Enamine | EN300-1145646-0.05g |
7,7-dimethyl-2H,3H,4H,7H,8H,9H-pyrano[3,2-g]indole |
2004320-92-5 | 0.05g |
$1428.0 | 2023-06-09 | ||
Enamine | EN300-1145646-10.0g |
7,7-dimethyl-2H,3H,4H,7H,8H,9H-pyrano[3,2-g]indole |
2004320-92-5 | 10g |
$7312.0 | 2023-06-09 | ||
Enamine | EN300-1145646-1.0g |
7,7-dimethyl-2H,3H,4H,7H,8H,9H-pyrano[3,2-g]indole |
2004320-92-5 | 1g |
$1701.0 | 2023-06-09 | ||
Enamine | EN300-1145646-0.5g |
7,7-dimethyl-2H,3H,4H,7H,8H,9H-pyrano[3,2-g]indole |
2004320-92-5 | 0.5g |
$1632.0 | 2023-06-09 | ||
Enamine | EN300-1145646-0.25g |
7,7-dimethyl-2H,3H,4H,7H,8H,9H-pyrano[3,2-g]indole |
2004320-92-5 | 0.25g |
$1564.0 | 2023-06-09 |
7,7-dimethyl-2H,3H,4H,7H,8H,9H-pyrano[3,2-g]indole 関連文献
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
7,7-dimethyl-2H,3H,4H,7H,8H,9H-pyrano[3,2-g]indoleに関する追加情報
Recent Advances in the Study of 7,7-dimethyl-2H,3H,4H,7H,8H,9H-pyrano[3,2-g]indole (CAS: 2004320-92-5)
The compound 7,7-dimethyl-2H,3H,4H,7H,8H,9H-pyrano[3,2-g]indole (CAS: 2004320-92-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug discovery.
Recent studies have highlighted the efficient synthetic routes for 7,7-dimethyl-2H,3H,4H,7H,8H,9H-pyrano[3,2-g]indole, emphasizing its scalability and purity. Researchers have employed advanced catalytic methods, including palladium-catalyzed cross-coupling reactions, to achieve high yields and enantioselectivity. These synthetic advancements are critical for the compound's further development and application in preclinical studies.
In terms of biological activity, preliminary in vitro and in vivo studies have demonstrated that 7,7-dimethyl-2H,3H,4H,7H,8H,9H-pyrano[3,2-g]indole exhibits promising pharmacological properties. Notably, it has shown selective inhibition of key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, its interaction with specific protein targets has been elucidated through X-ray crystallography and molecular docking studies, providing insights into its mechanism of action.
Further investigations into the compound's pharmacokinetics and toxicity profile have revealed favorable absorption and distribution characteristics, with minimal off-target effects observed in animal models. These findings position 7,7-dimethyl-2H,3H,4H,7H,8H,9H-pyrano[3,2-g]indole as a viable candidate for further optimization and clinical development.
In conclusion, the latest research on 7,7-dimethyl-2H,3H,4H,7H,8H,9H-pyrano[3,2-g]indole underscores its potential as a versatile scaffold in medicinal chemistry. Continued exploration of its therapeutic applications, coupled with advancements in synthetic methodologies, is expected to drive its progression toward clinical trials. This compound represents a promising avenue for the development of novel therapeutics in areas such as inflammation, oncology, and neurodegenerative diseases.
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